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Malic Enzyme inhibitor ME1 - 522649-59-8

Malic Enzyme inhibitor ME1

Catalog Number: EVT-2735976
CAS Number: 522649-59-8
Molecular Formula: C20H21N3O3
Molecular Weight: 351.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Malic enzyme 1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, while simultaneously reducing nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide. This reaction is integral to various metabolic pathways, particularly in lipid and cholesterol biosynthesis, and it links glycolysis with the citric acid cycle. Malic enzyme 1 has been implicated in several physiological processes, including insulin regulation and responses to metabolic stress, making it a significant target for research in cancer biology and metabolic disorders .

Source

Malic enzyme 1 is predominantly found in the cytosol of mammalian cells, with its expression regulated by nutritional and hormonal signals. It is one of three known isoforms of malic enzymes, with the others being malic enzyme 2 and malic enzyme 3, which are primarily mitochondrial . The gene encoding malic enzyme 1 is well-conserved across species, highlighting its fundamental role in cellular metabolism .

Classification

Malic enzyme 1 belongs to the family of malic enzymes, which are classified based on their cofactor preference: those that utilize NADP+ (like malic enzyme 1) and those that use NAD+ (malic enzyme 2). The classification is essential for understanding their distinct biochemical roles and regulatory mechanisms within cells .

Synthesis Analysis

Methods

The synthesis of malic enzyme 1 can be achieved through recombinant DNA technology. This involves cloning the ME1 gene into an expression vector, followed by transformation into a suitable host organism (commonly Escherichia coli or yeast) where it can be expressed and purified. The process typically includes:

  1. Gene Cloning: Amplifying the ME1 gene using polymerase chain reaction.
  2. Vector Construction: Inserting the ME1 gene into a plasmid vector that contains necessary promoters for expression.
  3. Transformation: Introducing the plasmid into host cells.
  4. Protein Expression: Inducing protein expression under controlled conditions.
  5. Purification: Isolating the expressed protein using affinity chromatography techniques.

Technical Details

The purification process often employs techniques such as ion exchange chromatography and size exclusion chromatography to achieve high purity levels of malic enzyme 1. The final product can be analyzed using methods like SDS-PAGE to confirm its molecular weight and integrity .

Molecular Structure Analysis

Structure

Malic enzyme 1 has a characteristic structure composed of multiple domains that facilitate its enzymatic activity. The active site contains critical residues for substrate binding and catalysis. Structural studies using X-ray crystallography have revealed that the enzyme forms a homotetramer, which is essential for its stability and function.

Data

The molecular weight of malic enzyme 1 is approximately 55 kDa, and its structure includes a binding pocket for malate and NADP+. The enzyme's three-dimensional conformation allows for efficient catalysis through precise positioning of substrates .

Chemical Reactions Analysis

Reactions

Malic enzyme 1 catalyzes the following reaction:

Malate+NADP+Pyruvate+CO2+NADPH\text{Malate}+\text{NADP}^+\rightarrow \text{Pyruvate}+\text{CO}_2+\text{NADPH}

This reaction not only produces pyruvate but also contributes significantly to the cellular pool of NADPH, which is vital for reductive biosynthesis and maintaining redox balance within cells.

Technical Details

Inhibition studies have shown that blocking ME1 activity leads to decreased NADPH levels, resulting in impaired fatty acid synthesis and increased oxidative stress in cells. This highlights the importance of malic enzyme 1 in metabolic pathways associated with cell growth and survival .

Mechanism of Action

Process

Malic enzyme 1 operates primarily under aerobic conditions, where it facilitates the conversion of malate to pyruvate while generating NADPH. This process is crucial for:

  • Fatty Acid Synthesis: Providing reducing equivalents necessary for biosynthetic reactions.
  • Redox Balance: Maintaining cellular redox homeostasis by supplying NADPH.

Data

Research indicates that inhibition of ME1 can lead to significant metabolic reprogramming in cancer cells, where it promotes senescence or apoptosis depending on the cellular context . For instance, in glucose-restricted environments, cancer cells exhibit heightened sensitivity to ME1 depletion due to their reliance on NADPH for survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 55 kDa
  • Isoelectric Point: Typically around pH 6-7
  • Solubility: Highly soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Enzymatic Activity: Exhibits maximum activity at physiological temperatures (37°C).
  • Stability: Sensitive to extreme pH conditions; optimal activity occurs between pH 7.0 to 8.0.
  • Cofactor Requirement: Requires NADP+ for activity.

Relevant studies have documented that alterations in ME1 expression can significantly impact cellular metabolism, particularly in cancerous tissues where elevated levels are often observed .

Applications

Scientific Uses

Malic enzyme 1 has several applications in scientific research:

  • Cancer Research: Targeting ME1 has emerged as a potential therapeutic strategy due to its role in promoting tumor growth and survival.
  • Metabolic Disorders: Understanding ME1's function can provide insights into obesity and type 2 diabetes mechanisms.
  • Biotechnology: Recombinant ME1 is utilized in various biochemical assays to study metabolic pathways involving NADPH production.
Introduction to Malic Enzyme 1 in Cellular Metabolism and Oncogenesis

Malic Enzyme 1 as a Key Mediator of Cytosolic Nicotinamide Adenine Dinucleotide Phosphate Homeostasis

Malic Enzyme 1 is a cytosolic, Nicotinamide Adenine Dinucleotide Phosphate-dependent oxidoreductase that catalyzes the reversible decarboxylation of malate to pyruvate while generating reduced Nicotinamide Adenine Dinucleotide Phosphate. This reaction positions Malic Enzyme 1 as a principal regulator of cytosolic reducing potential:

L-malate + NADP⁺ → pyruvate + CO₂ + NADPH + H⁺

The Nicotinamide Adenine Dinucleotide Phosphate produced by Malic Enzyme 1 serves as an indispensable electron donor for:

  • Glutathione regeneration: Maintaining reduced glutathione pools critical for reactive oxygen species detoxification [1] [6]
  • Lipogenic pathways: Providing reducing equivalents for fatty acid and cholesterol biosynthesis via fatty acid synthase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase [2] [10]
  • Nucleotide synthesis: Supporting ribonucleotide reductase activity for DNA replication [6]

Quantitative studies reveal that Malic Enzyme 1 contributes 20–40% of total cellular Nicotinamide Adenine Dinucleotide Phosphate in various carcinomas, comparable to the pentose phosphate pathway output [1] [6]. Under metabolic stress conditions (e.g., glucose restriction), this contribution increases significantly, highlighting Malic Enzyme 1's adaptive role in redox maintenance [1].

Malic Enzyme 1 Role in Linking Glycolysis, Tricarboxylic Acid Cycle, and Lipid Biosynthesis

Malic Enzyme 1 occupies a metabolic node integrating carbohydrate and lipid metabolism:

  • Glycolysis-Tricarboxylic Acid Cycle crosstalk: Cytosolic malate derives from mitochondrial tricarboxylic acid cycle intermediates exported via the malate-aspartate shuttle. Malic Enzyme 1 decarboxylates malate to pyruvate, which re-enters mitochondria for oxidation [1] [4]
  • Anaplerotic function: During glutamine catabolism, Malic Enzyme 1 generates pyruvate that feeds into citrate synthesis, supporting fatty acid production [1]
  • Lipogenic coupling: Malic Enzyme 1 colocalizes with fatty acid synthase, directly channeling Nicotinamide Adenine Dinucleotide Phosphate for acetyl-CoA carboxylation and palmitate synthesis [10]

Isotopic tracing with [U-¹³C, U-¹⁵N]-glutamine demonstrates that Malic Enzyme 1 knockdown disrupts metabolic flux, causing malate accumulation (2.5-fold increase) and reducing citrate synthesis by 40% in colorectal cancer cells [1]. This confirms Malic Enzyme 1's essential role in maintaining carbon flow between catabolic and anabolic pathways.

Malic Enzyme 1 Dysregulation in Metabolic Syndrome and Cancer: Epidemiological and Mechanistic Links

Malic Enzyme 1 dysregulation manifests in two pathophysiological contexts:

Table 1: Malic Enzyme 1 Dysregulation in Human Disease

Disease ContextRegulatory MechanismFunctional ConsequenceClinical Association
Metabolic SyndromeInsulin/thyroxine-mediated transcriptional upregulationEnhanced lipogenesis in liver/adipose tissueObesity, type 2 diabetes, hyperlipidemia [2] [4]
Gastric CancerReactive oxygen species-induced ETV4 activationIncreased Nicotinamide Adenine Dinucleotide Phosphate productionShorter overall survival (HR=2.1, p<0.01); increased metastasis [9]
Hepatocellular CarcinomaKRAS mutation-driven expressionEpithelial-mesenchymal transitionReduced progression-free survival (p=0.003) [4]
Basal-like Breast CancerGene amplificationEnhanced tumor growth and chemotherapy resistance3-year survival: 45% vs. 72% in low Malic Enzyme 1 tumors [2] [4]
Colorectal Cancerp53 loss or KRAS activationReduced cellular senescence; increased proliferationAdvanced pathological stage (p<0.001) [4] [10]

Mechanistically, oncogenic drivers induce Malic Enzyme 1 through multiple pathways:

  • Transcriptional: Mutant KRAS activates the mitogen-activated protein kinase pathway, increasing Malic Enzyme 1 promoter activity by 3.5-fold in colorectal cancer [10]
  • Post-translational: Sirtuin 2-mediated deacetylation enhances Malic Enzyme 1 activity by 60% in hepatocellular carcinoma, promoting lipid accumulation [4]
  • Epigenetic: Nuclear receptor subfamily 2 group F member 2 stabilizes Malic Enzyme 1 messenger RNA via 5-methylcytosine methylation in lung cancer [4]

Epidemiologically, Malic Enzyme 1 overexpression correlates with metabolic diseases characterized by hyperinsulinemia, creating a permissive environment for tumorigenesis. Patients with type 2 diabetes exhibit 2.3-fold higher Malic Enzyme 1 expression in intestinal crypts, potentially explaining their increased colorectal cancer risk [2] [4].

Properties

CAS Number

522649-59-8

Product Name

Malic Enzyme inhibitor ME1

IUPAC Name

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Molecular Formula

C20H21N3O3

Molecular Weight

351.406

InChI

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2

InChI Key

JJFJQFJFFVLMCX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Solubility

not available

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